molecular formula C11H21NO4 B1375006 Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1063734-19-9

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B1375006
CAS No.: 1063734-19-9
M. Wt: 231.29 g/mol
InChI Key: SLJSFXUOECCLPA-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1063734-19-9 ) is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is characterized by its SMILES structure, O=C(N1CCOCC(CO)C1)OC(C)(C)C . This molecule features a seven-membered 1,4-oxazepane ring, a hydroxymethyl functional group, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a cornerstone in synthetic and medicinal chemistry, widely used to protect amines during multi-step synthesis. The presence of both the Boc-protected amine and the hydroxymethyl side chain on the oxazepane ring makes this compound a valuable protected intermediate or building block for the synthesis of more complex molecules. Its primary research value lies in its potential application in developing pharmaceuticals, ligands, and other fine chemicals where a protected, functionalized heterocycle is required. Researchers may employ it in exploring new chemical space, particularly in constructing diverse compound libraries. Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a laboratory setting. According to safety data, this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . It is recommended to handle with adequate ventilation and use personal protective equipment. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJSFXUOECCLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-19-9
Record name tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of a suitable oxazepane precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the oxazepane precursor, providing a more efficient and scalable method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted oxazepane derivatives.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and analogous compounds:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound Hydroxymethyl (-CH₂OH) C₁₁H₂₁NO₄ 231.29 Reactive site for functionalization (e.g., coupling reactions in drug synthesis)
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate Amino (-NH₂) C₁₀H₂₀N₂O₃ 216.28 Amine precursor for peptide synthesis; limited reactivity compared to hydroxymethyl
Tert-butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate 5-Bromopentanamido C₁₆H₂₇BrN₂O₄ 391.30 Alkylating agent for cross-coupling reactions; bromine enhances electrophilic reactivity
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate Oxo (=O) C₁₀H₁₇NO₄ 215.25 Ketone group enables hydrogen bonding; used in coordination chemistry
Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Hydroxymethyl at position 2 C₁₁H₂₁NO₄ 231.29 Structural isomer; altered regiochemistry affects solubility and reactivity

Key Insights

Substituent Reactivity: The hydroxymethyl group in the target compound enables versatile derivatization, such as oxidation to carboxylic acids or conjugation with other pharmacophores. In contrast, the amino substituent in the analogous compound (CAS: 2891598-80-2) is more nucleophilic but requires deprotection for further use . The 5-bromopentanamido derivative (CAS: 1271811-36-9) exhibits enhanced electrophilicity due to the bromine atom, making it suitable for Suzuki-Miyaura cross-coupling reactions .

Ring Size and Flexibility :

  • Compared to smaller heterocycles like tert-butyl 3-hydroxyazetidine-1-carboxylate (a four-membered azetidine ring; CAS: 136992-21-7), the seven-membered oxazepane ring offers greater conformational flexibility, which can improve binding affinity in drug candidates .

Safety Profiles :

  • The target compound carries hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitization . In contrast, tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS: 2891598-80-2) lacks reported hazards, likely due to reduced electrophilic character .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate to ensure stability in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers at room temperature (15–25°C) in a dry, ventilated environment. Avoid prolonged exposure to light, moisture, or extreme temperatures .
  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation risks. Avoid contact with strong acids/bases or oxidizing agents, as they may degrade the compound .
  • Stability Monitoring : Regularly assess purity via HPLC or NMR. Degradation products (e.g., free oxazepane or hydroxymethyl derivatives) should be quantified to adjust storage conditions .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra with literature data for tert-butyl oxazepane derivatives (e.g., tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate) to verify stereochemistry and functional groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C12_{12}H21_{21}NO4_4: ~248.15 g/mol) .
  • Crystallography : If single crystals are obtainable, X-ray diffraction can resolve conformational ambiguities, as demonstrated for structurally similar benzoxazine derivatives .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Reaction Parameters :
ParameterOptimization ApproachExpected Impact
SolventTest polar aprotic solvents (e.g., DMF, THF) vs. non-polar (toluene)Higher polarity may stabilize intermediates .
CatalystsScreen Lewis acids (e.g., ZnCl2_2) or organocatalystsCatalysts may accelerate cyclization .
TemperatureGradual heating (40–80°C) to avoid decompositionBalances kinetics and stability .
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor for byproducts like tert-butyl cleavage derivatives .

Q. How can computational modeling elucidate the conformational flexibility of this compound in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) to study intramolecular hydrogen bonding between the hydroxymethyl and oxazepane groups .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or tert-butyl rotation to identify dominant conformers. Compare with NMR coupling constants (e.g., 3JHH^3J_{HH}) for validation .
  • Software Tools : Use Gaussian, GROMACS, or AMBER with parameters derived from PubChem’s SMILES data (e.g., CCC(C)(C)OC(=O)N1CCOCC(CO)C1) .

Q. What experimental approaches resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, ACE Biolabs notes batch-dependent purity (≥95%) impacts activity in COVID-19 pseudovirus studies .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., tert-butyl 5-methyl-6-oxo derivatives) to isolate the hydroxymethyl group’s role in bioactivity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .

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